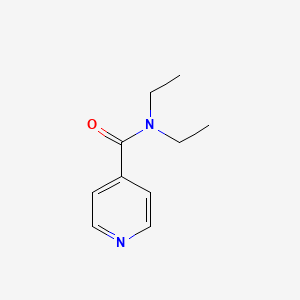

N,N-Diethylisonicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQAJSRQKGFYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201047 | |

| Record name | Isonicotinic acid diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-40-5 | |

| Record name | N,N-Diethylisonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid diethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylisonicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinic acid diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 530-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONICOTINIC ACID DIETHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99ROW70YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethylisonicotinamide CAS number 530-40-5

An In-Depth Technical Guide to N,N-Diethylisonicotinamide (CAS 530-40-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pyridinecarboxamide derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical characteristics, analytical methodologies, and potential applications, distinguishing it from its well-known structural isomer, Nikethamide.

Introduction and Structural Context

This compound (CAS: 530-40-5) is the diethylamide derivative of isonicotinic acid (pyridine-4-carboxylic acid).[1] It belongs to the pyridinecarboxamide class of compounds. It is crucial to distinguish this compound from its more extensively studied isomer, N,N-Diethylnicotinamide (Nikethamide, CAS 59-26-7), which is derived from nicotinic acid (pyridine-3-carboxylic acid).[2][3] While both share the same molecular formula (C₁₀H₁₄N₂O) and molecular weight (approx. 178.23 g/mol ), the position of the carboxamide group on the pyridine ring fundamentally alters their chemical and pharmacological profiles.[1][3] this compound's primary utility is currently in chemical synthesis and research, whereas Nikethamide has a history of use as a respiratory stimulant.[4][5]

Caption: Isomeric relationship and distinct applications.

Physicochemical Properties

This compound is typically a colorless to yellow liquid at room temperature.[5] Its properties are well-documented, making it a reliable reagent for various chemical applications.

| Property | Value | Source(s) |

| CAS Number | 530-40-5 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.24 g/mol | [5] |

| Appearance | Colorless to Yellow to Orange clear liquid | [5] |

| Boiling Point | 120 °C | |

| Density | ~1.06 g/mL at 20-25 °C | |

| Refractive Index | ~1.52 (at 20°C) | |

| Purity (Typical) | >99.0% (HPLC/Nonaqueous Titration) | [5] |

| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |

Synthesis Pathway and Protocol

The synthesis of this compound is a robust and high-yielding two-step process. The methodology relies on the conversion of a carboxylic acid to a more reactive acyl chloride intermediate, which then readily undergoes amidation.

Causality of the Synthetic Route

The direct amidation of isonicotinic acid with diethylamine is thermodynamically unfavorable and requires harsh conditions. To facilitate the reaction, the carboxylic acid's hydroxyl group is converted into a superior leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it cleanly converts carboxylic acids into acyl chlorides, with the byproducts being gases (SO₂ and HCl), which simplifies purification.[6] The resulting isonicotinoyl chloride is highly electrophilic and reacts efficiently with the nucleophilic diethylamine to form the stable amide bond.

Caption: Two-step synthesis workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation based on standard organic chemistry principles for acyl chloride formation and amidation.[7][8][9][10]

Step 1: Formation of Isonicotinoyl Chloride

-

Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a drying tube (e.g., filled with CaCl₂).

-

Charging the Flask: Add isonicotinic acid (1.0 eq) to the flask.

-

Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, potentially while cooling in an ice bath to control the initial exothermic reaction.[7]

-

Reaction: Heat the mixture to reflux (oil bath temperature ~80-85 °C) for 1.5 to 3 hours.[7][10] The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). The crude crystalline residue is isonicotinoyl chloride (often as its hydrochloride salt), which can be used directly in the next step.[7][8]

Step 2: Amidation to form this compound

-

Setup: Prepare a separate three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve the crude isonicotinoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).[7][9] In a separate vessel, prepare a solution of diethylamine (~2.2 eq) and a non-nucleophilic base like triethylamine (~1.1 eq) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Cool the diethylamine solution in an ice bath (0 °C). Add the isonicotinoyl chloride solution dropwise via the dropping funnel with vigorous stirring.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC or LC-MS).

-

Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove excess amines, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved via vacuum distillation or column chromatography if necessary.

-

Analytical Methods and Characterization

Ensuring the identity and purity of this compound is critical for its use in research and development. A multi-technique approach provides a self-validating system for quality control.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[5] A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective. Detection is performed using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~260 nm). Purity is reported as area percent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

-

¹H NMR will show characteristic signals for the diethyl group (a quartet and a triplet) and distinct aromatic protons on the pyridine ring.

-

¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon and the aromatic carbons.[1]

-

-

Mass Spectrometry (MS): Confirms the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak corresponding to the compound's mass (m/z ~179.1 for [M+H]⁺).[1]

-

Nonaqueous Titration: A quantitative method to determine purity by titrating the basic nitrogen of the pyridine ring with a standardized acid (e.g., perchloric acid) in a nonaqueous solvent.

Caption: Analytical workflow for quality control.

Applications in Research and Development

While pharmacological data on this compound is scarce compared to Nikethamide, its primary role is as a versatile building block in medicinal chemistry and materials science.

-

Scaffold in Drug Discovery: The pyridine ring is a common motif in pharmaceuticals. This compound provides a functionalized pyridine core that can be further modified to synthesize more complex molecules for screening in drug discovery programs.

-

Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes. This is analogous to its isomer, Nikethamide, which is used as a ligand to prepare copper complexes.[4]

-

Derivatizing Agent: The precursor, isonicotinoyl chloride, has been used as a derivatizing agent to improve the detection of certain molecules in LC-MS/MS analysis, suggesting a potential area of application for related compounds.[11]

The lack of extensive biological studies on this compound itself presents an opportunity for researchers to investigate its pharmacological profile, particularly in comparison to Nikethamide, to understand the structure-activity relationship (SAR) dictated by the position of the functional group on the pyridine ring.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

-

GHS Classification:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Storage: Store in a cool, dark place, preferably under an inert atmosphere as it may be air sensitive.

Conclusion

This compound (CAS 530-40-5) is a well-defined chemical entity with a straightforward and scalable synthesis. While it shares a molecular formula with the analeptic drug Nikethamide, its distinct structure as a pyridine-4-carboxamide derivative makes it a unique tool for chemical synthesis and research. Its primary value lies in its utility as a building block for more complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

-

Synthesis of isonicotinoyl chloride. PrepChem.com. [Link]

-

Synthesis of isonicotinic acid chloride. PrepChem.com. [Link]

-

This compound | C10H14N2O | CID 10735. PubChem, National Center for Biotechnology Information. [Link]

-

Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Information. Royal Society of Chemistry. [Link]

-

N,N-Diethylnicotinamide | C10H14N2O | CID 5497. PubChem, National Center for Biotechnology Information. [Link]

-

Procedure. Organic Syntheses. [Link]

-

Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. PubMed, National Center for Biotechnology Information. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

- 1. This compound | C10H14N2O | CID 10735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylnicotinamide | 59-26-7 | FD31942 | Biosynth [biosynth.com]

- 3. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Diethylisonicotinamide molecular weight and formula

An In-Depth Technical Guide to N,N-Diethylisonicotinamide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a pyridinecarboxamide derivative of significant interest in chemical synthesis and pharmaceutical development. We will delve into its fundamental molecular characteristics, synthesis pathways, and key applications, with a focus on its utility as a chemical ligand and a hydrotropic agent. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced applications. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Core Molecular Profile of this compound

This compound, also known as N,N-Diethyl-4-pyridinecarboxamide, is an amide derivative of isonicotinic acid. Its structure, featuring a pyridine ring and a diethylamide functional group, dictates its chemical behavior and applications. The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group act as key coordination sites, making it an effective ligand in coordination chemistry.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design, from synthesis and purification to formulation and analytical characterization. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |

| CAS Registry Number | 530-40-5 | [1][2] |

| Appearance | Colorless to yellow clear liquid | [3] |

| Boiling Point | 120 °C | |

| Density | ~1.06 g/mL at 20 °C | |

| Refractive Index | ~1.52 | |

| Purity (Typical) | >99.0% (HPLC) | [3] |

Synthesis and Chemical Logic

The synthesis of this compound is a standard amidation reaction, a cornerstone of organic synthesis. The primary challenge lies in the activation of the carboxylic acid group of isonicotinic acid to facilitate nucleophilic attack by diethylamine.

The most common and industrially scalable approach involves a two-step process:

-

Activation of Isonicotinic Acid: The carboxylic acid is converted into a more reactive acyl halide, typically an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. This step proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

-

Amide Formation: The resulting isonicotinoyl chloride is then reacted with diethylamine. Diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (or excess diethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

This established pathway is favored for its high yield and the relative ease of purification of the final product.

Caption: General synthesis pathway for this compound.

Key Applications in Research and Development

While its isomer, N,N-Diethylnicotinamide (Nikethamide), is known as a respiratory stimulant, this compound has carved out distinct and valuable niches in modern chemical and pharmaceutical research.[4][5]

Ligand in Coordination Chemistry

The pyridine nitrogen and amide oxygen of this compound provide two potential coordination sites, allowing it to act as a monodentate or bridging ligand for various metal ions. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. Research has shown its use in forming complexes with transition metals like copper(II), cobalt(II), and zinc(II).[6] The resulting complexes are investigated for their magnetic properties, catalytic activity, and potential as therapeutic agents.

Hydrotropic Agent in Drug Formulation

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Hydrotropy, a solubilization phenomenon, offers a compelling solution. A hydrotropic agent is a compound that can dramatically increase the solubility of poorly soluble solutes in water.

This compound has been identified as an excellent hydrotropic agent, particularly for highly lipophilic drugs such as paclitaxel.[4] It operates by forming non-covalent, water-soluble complexes with the drug molecules, thereby increasing their concentration in aqueous solutions by several orders of magnitude. This application is critical for:

-

Developing aqueous formulations for intravenous administration of poorly soluble drugs.

-

Enhancing drug release from polymer matrices in controlled-release systems.

-

Improving bioavailability of orally administered drugs by increasing their dissolution rate in the gastrointestinal tract.

Analytical Methodologies: A Protocol for Purity Assessment

Ensuring the purity and concentration of this compound is paramount for its application in any research setting. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard, reliable method for this purpose. The aromatic pyridine ring provides a strong chromophore, making it highly suitable for UV detection.

Standard HPLC-UV Protocol

This protocol provides a self-validating system for the quantitative analysis of this compound.

Objective: To determine the purity of a this compound sample or its concentration in a solution.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound reference standard (>99% purity)

-

HPLC-grade acetonitrile (ACN) and water

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water.

-

Prepare Mobile Phase B: HPLC-grade acetonitrile (ACN).

-

Degas both solvents using sonication or vacuum filtration to prevent bubble formation in the pump.

-

-

Standard Solution Preparation (Calibration Curve):

-

Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) ACN:water mixture to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL). This range validates linearity.

-

-

Sample Preparation:

-

Accurately weigh the sample to be tested and dissolve it in the 50:50 ACN:water mixture to achieve an expected concentration within the calibration range (e.g., 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an autosampler vial to remove particulates that could damage the column.

-

-

HPLC Instrument Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 263 nm (a common λmax for pyridine derivatives)

-

Gradient Program:

-

0-2 min: 20% B

-

2-10 min: Linear gradient from 20% to 80% B

-

10-12 min: Hold at 80% B

-

12-13 min: Return to 20% B

-

13-18 min: Column re-equilibration at 20% B

-

-

-

Data Analysis:

-

Run the calibration standards first to establish a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999 for validation.

-

Inject the test sample.

-

Calculate the purity or concentration of the sample by interpolating its peak area from the calibration curve. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Workflow for HPLC-UV analysis of this compound.

Safety and Handling

Proper handling is essential when working with any chemical compound. This compound is classified with the following GHS hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dark place under an inert atmosphere, as it may be air-sensitive.

Conclusion

This compound is a versatile molecule whose value extends beyond its relationship to its more famous isomer. Its utility as a coordinating ligand and as a powerful hydrotropic agent makes it a compound of significant interest for materials science, coordination chemistry, and advanced pharmaceutical formulation. The methodologies and insights provided in this guide offer a robust framework for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

-

PubChem. This compound | C10H14N2O | CID 10735. [Link]

-

ResearchGate. Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). [Link]

-

PubChem. N,N-Diethylnicotinamide | C10H14N2O | CID 5497. [Link]

-

NCBI Bookshelf. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. [Link]

Sources

- 1. This compound | C10H14N2O | CID 10735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]

- 5. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Diethylisonicotinamide: From Chemical Identity to Potential Pharmacological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylisonicotinamide, a derivative of isonicotinic acid, is a compound of interest in various fields of chemical and pharmacological research. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and explores its potential pharmacological activities. As a Senior Application Scientist, this document is structured to offer not just data, but also a deeper understanding of the causality behind its potential biological effects and the methodologies for its analysis.

Part 1: Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is paramount for research and development. This compound is known by several synonyms in scientific literature and commercial catalogs.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-diethylpyridine-4-carboxamide .[1] This systematic name precisely describes its molecular structure, indicating a pyridine ring substituted at the 4th position with a carboxamide group, which in turn has two ethyl substituents on the nitrogen atom.

Commonly used synonyms include:

-

Isonicotinic acid diethylamide[1]

-

N,N-Diethyl-4-pyridinecarboxamide[1]

-

Coramine (though this more commonly refers to the related compound Nikethamide)

-

Cardiamid

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and for interpreting its biological activity. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 23-25 °C | [2] |

| Boiling Point | 296-300 °C | [3][4] |

| Density | 1.06 g/mL at 25 °C | [3][4] |

| Solubility | Soluble in water and organic solvents | |

| pKa | 3.4 (predicted for the pyridine nitrogen) |

Part 3: Potential Pharmacological Actions and Mechanism of Action

This compound has been investigated for various pharmacological activities, with its primary effects attributed to its action as a central nervous system (CNS) stimulant.[5] This section delves into the potential mechanisms underlying these effects.

Central Nervous System Stimulation

The stimulant effects of this compound are likely mediated through its interaction with key neurotransmitter systems in the brain. Given its structural similarity to nicotinamide, a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), it is plausible that it may influence neuronal energy metabolism and signaling pathways dependent on NAD+.[6]

Furthermore, its pyridine ring structure is a common motif in compounds that interact with nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that are widely distributed in the CNS and are involved in cognitive function, arousal, and attention. Modulation of nAChR activity by this compound could lead to increased neuronal excitability and neurotransmitter release, contributing to its stimulant properties.

Potential Modulation of GABA-A Receptors

The balance between excitatory and inhibitory neurotransmission is critical for normal brain function. The main inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA), which exerts its effects primarily through GABA-A receptors. Some analeptic drugs (respiratory stimulants) are known to act by antagonizing or negatively modulating GABA-A receptors. Given that this compound has been classified as a convulsant, it is conceivable that it may act as a negative allosteric modulator of GABA-A receptors, thereby reducing inhibitory tone and leading to a net excitatory effect.

Anti-inflammatory Potential

Preliminary evidence suggests that this compound may possess anti-inflammatory properties. This has been attributed to the potential inhibition of enzymes such as acetylcholinesterase, phospholipase A2, and cyclooxygenase. Inhibition of these enzymes would lead to a decrease in the production of pro-inflammatory mediators.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the CNS stimulant effects of this compound, integrating its potential actions on both nicotinic acetylcholine and GABA-A receptors.

Caption: Hypothetical mechanism of this compound's CNS stimulant action.

Part 4: Experimental Protocols

Accurate and reproducible analytical methods are crucial for the quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations. The following is a detailed, step-by-step protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC

This method is adapted from established protocols for the analysis of nicotinamide and related compounds.

Objective: To determine the concentration of this compound in a given sample.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.

-

The mobile phase will be a gradient of acetonitrile and 20 mM ammonium acetate buffer.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

For liquid samples, dilute an appropriate volume with the mobile phase to fall within the calibration range.

-

For solid samples, accurately weigh a portion of the sample, dissolve it in methanol, and then dilute with the mobile phase.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 20 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: 95% B

-

12-13 min: Linear gradient to 5% B

-

13-15 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 261 nm

-

Column Temperature: 30 °C

-

-

Data Analysis:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Part 5: Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure and interesting, though not fully elucidated, pharmacological properties. Its primary action as a CNS stimulant likely involves a complex interplay between excitatory and inhibitory neurotransmitter systems, potentially through the modulation of nicotinic acetylcholine and GABA-A receptors. Further research is warranted to precisely define its molecular targets and signaling pathways. The analytical methods outlined in this guide provide a robust framework for its quantification, which will be essential for future pharmacokinetic and pharmacodynamic studies. As our understanding of the intricate neurochemical landscape of the CNS evolves, compounds like this compound may offer valuable probes for dissecting these complex processes and could potentially serve as scaffolds for the development of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Covarrubias-Pinto, A., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Frontiers in Endocrinology, 12, 732082. [Link]

-

PubChem. Nikethamide. National Center for Biotechnology Information. [Link]

Sources

- 1. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the mechanism of action of N,N-Diethylisonicotinamide

An In-Depth Technical Guide to the Mechanism of Action of N,N-Diethylisonicotinamide

Authored by a Senior Application Scientist

Foreword: This document provides a detailed examination of the pharmacological properties of this compound, a compound more widely known as Nikethamide. Historically significant as a respiratory stimulant, its mechanism of action offers valuable insights into the neural control of respiration. This guide is intended for researchers, scientists, and professionals in drug development, aiming to synthesize established knowledge with practical, field-proven insights into its study. We will delve into its primary effects on the central nervous system, the underlying (though not fully elucidated) molecular interactions, and the experimental methodologies required to validate its activity.

Introduction: A Historical and Chemical Overview

This compound, or Nikethamide, is a synthetic stimulant primarily affecting the central nervous system (CNS), with a pronounced impact on the respiratory cycle.[1][2] Historically marketed under the trade name Coramine, it was a frontline medical countermeasure for overdoses of tranquilizers and other causes of respiratory depression in the mid-20th century, before the widespread adoption of more advanced techniques like endotracheal intubation.[2]

Chemically, it is the diethylamide of nicotinic acid, a structural relationship that hints at its origins and metabolic pathways, though its primary pharmacological action is distinct from that of its parent vitamin, niacin.[2][3] While its clinical use has significantly declined in many regions due to a narrow therapeutic window and the availability of safer alternatives, Nikethamide remains a valuable tool in pharmacological research for studying respiratory control mechanisms.[1][4]

The Core Mechanism: Stimulation of Central Respiratory Centers

The principal therapeutic effect of this compound is the stimulation of respiration. This action is primarily mediated through its direct effect on the medulla oblongata, the region of the brainstem that houses the primary respiratory and circulatory control centers.[1][4][5]

Action on the Medulla Oblongata

This compound acts on the medullary respiratory centers to increase both the rate and depth of breathing (tidal volume).[1][5][6] This results in an overall increase in minute ventilation. The precise molecular targets within the medulla are not fully understood, but it is believed to modulate the activity of various neurotransmitters and receptors.[1]

A key aspect of its medullary action is the enhancement of the respiratory center's sensitivity to carbon dioxide (CO2).[5] This sensitization means that a smaller change in arterial PCO2 is required to elicit a robust ventilatory response, effectively lowering the threshold for respiratory drive.

Role of Peripheral Chemoreceptors

In addition to its central action, this compound is thought to stimulate peripheral chemoreceptors, particularly those in the carotid bodies.[1] The carotid bodies are small clusters of chemoreceptors located at the bifurcation of the common carotid artery that play a critical role in sensing the chemical composition of arterial blood, including levels of oxygen, carbon dioxide, and pH.[7][8][9]

By increasing the sensitivity of these chemoreceptors, the compound enhances the afferent signals sent to the medulla oblongata via the glossopharyngeal nerve, further augmenting the central respiratory drive.[1] This dual mechanism—acting both centrally on the medulla and peripherally on the carotid bodies—creates a potent synergistic effect on respiration.

Caption: Primary mechanism of respiratory stimulation by this compound.

Broader Pharmacological Profile

While respiratory stimulation is its hallmark, the effects of this compound are not confined to the medulla.

-

General CNS Stimulation: The compound exerts a generalized stimulant effect on the CNS, leading to increased alertness and arousal.[1] This is why patients administered the drug often reported feeling more awake.[1] However, this same property is responsible for its primary dose-limiting toxicity.

-

Cardiovascular Effects: Secondary to its action on the medullary centers, it can increase heart rate and cause a slight elevation in blood pressure.[5]

-

Toxicity and Therapeutic Index: The therapeutic dose of this compound is perilously close to the toxic dose.[5] High doses stimulate the entire CNS indiscriminately, which can lead to convulsions and seizures.[5] This narrow safety margin is a key reason for its decline in clinical use.[4]

-

Other Reported Activities: Some research suggests this compound may possess anti-inflammatory properties by inhibiting enzymes such as phospholipase A2 and cyclooxygenase.[10] However, these are not considered its primary mechanism of action as a CNS stimulant.

Pharmacological Effects Summary

| System Affected | Primary Effect | Consequence |

| Central Nervous System | Stimulation of Medulla Oblongata | Increased respiratory rate and depth.[1][6] |

| General Cortical Stimulation | Increased alertness, potential for seizures at high doses.[1][5] | |

| Peripheral Nervous System | Sensitization of Carotid Chemoreceptors | Enhanced reflex ventilatory drive.[1] |

| Cardiovascular System | Stimulation of Medullary Vasomotor Center | Modest increase in heart rate and blood pressure.[5] |

Experimental Methodologies for Mechanistic Validation

Investigating the mechanism of action of a respiratory stimulant requires a multi-faceted approach, combining in vivo physiological measurements with in vitro cellular assays.

In Vivo Assessment of Respiratory Function

The definitive validation of a respiratory stimulant's efficacy is performed in a whole-animal model, typically rodents. These studies are crucial for understanding the integrated physiological response.

Protocol: Plethysmography in a Rodent Model

-

Animal Preparation: A conscious rat is placed in a whole-body plethysmography chamber, which allows for non-invasive measurement of respiratory parameters.

-

Baseline Measurement: Record baseline respiratory rate, tidal volume, and minute ventilation for a stable period (e.g., 15-30 minutes).

-

Induction of Respiratory Depression (Optional but Recommended): Administer a CNS depressant, such as an opioid (e.g., morphine, fentanyl), to induce a stable state of respiratory depression.[11] This provides a clear and quantifiable challenge for the stimulant to overcome.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal).

-

Post-Treatment Monitoring: Continuously record respiratory parameters for a defined period post-administration to quantify the stimulant's effect on reversing the induced depression or stimulating baseline breathing.

-

Arterial Blood Gas Analysis: For a more comprehensive assessment, arterial blood samples can be drawn at key time points (baseline, peak depression, post-stimulant) to measure PaO2, PaCO2, and pH, providing direct evidence of changes in gas exchange.[11]

Causality and Self-Validation: This protocol is self-validating. The establishment of a stable baseline and a state of induced depression provides internal controls. The reversal of respiratory depression, correlated with the timing of drug administration, establishes a clear cause-and-effect relationship between the compound and the physiological outcome.

Caption: Experimental workflow for in vivo validation of a respiratory stimulant.

In Vitro Mechanistic Assays

While in vivo studies confirm the physiological effect, in vitro assays are necessary to probe the underlying cellular and molecular mechanisms.

Protocol: Electrophysiological Recording from Medullary Slices

-

Slice Preparation: Prepare acute brainstem slices containing the medulla oblongata from a rodent model.

-

Neuron Identification: Using patch-clamp electrophysiology, identify and record from neurons within the pre-Bötzinger complex or other key respiratory nuclei.

-

Baseline Activity: Record the baseline firing rate and pattern of these neurons.

-

Compound Application: Perfuse the brain slice with a solution containing this compound at various concentrations.

-

Measure Response: Record changes in neuronal firing frequency, membrane potential, and synaptic activity. An increase in firing rate would provide direct evidence of a stimulatory effect at the cellular level.

Causality and Self-Validation: This technique allows for the direct observation of the compound's effect on the target neurons, isolated from systemic physiological variables. The ability to wash the compound out and observe a return to baseline activity further solidifies the causal link. This approach can be extended to isolated carotid body preparations to study effects on glomus cell depolarization.

Conclusion and Future Directions

This compound functions as a respiratory stimulant through a dual mechanism involving direct stimulation of the medullary respiratory centers and sensitization of peripheral carotid body chemoreceptors.[1][5] Its generalized CNS stimulant properties, while contributing to its effect, also define its primary limitation—a narrow therapeutic index that can lead to convulsions.[5]

While its clinical utility has waned, it remains a compound of significant interest for pharmacological research.[1] Future investigations could leverage modern techniques, such as targeted genetic knockouts in animal models or high-throughput screening of receptor binding, to finally elucidate the specific molecular targets within the medulla oblongata that mediate its potent respiratory effects. Understanding this historic compound in greater detail can inform the development of novel, safer, and more selective respiratory stimulants.[12]

References

- What is the mechanism of Nikethamide?

- What is Nikethamide used for?

- Nikethamide - Wikipedia.

- Nikethamide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx.

- Uses of Nikethamid - Vinmec. (2025).

- N,N-Diethylnicotinamide | 59-26-7 | FD31942 - Biosynth.

- N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem.

- Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC - PubMed Central.

- Carotid body chemoreceptors, sympathetic neural activation, and cardiometabolic disease. (2016).

- Tasting arterial blood: what do the carotid chemoreceptors sense? - Frontiers.

- A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious R

- Respiratory stimulant drugs in the post-oper

Sources

- 1. What is the mechanism of Nikethamide? [synapse.patsnap.com]

- 2. Nikethamide - Wikipedia [en.wikipedia.org]

- 3. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Nikethamide used for? [synapse.patsnap.com]

- 5. vinmec.com [vinmec.com]

- 6. Nikethamide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 7. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carotid body chemoreceptors, sympathetic neural activation, and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tasting arterial blood: what do the carotid chemoreceptors sense? [frontiersin.org]

- 10. N,N-Diethylnicotinamide | 59-26-7 | FD31942 | Biosynth [biosynth.com]

- 11. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Respiratory stimulant drugs in the post-operative setting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Respiratory Stimulant: A Technical History of N,N-Diethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylisonicotinamide, widely known by its former trade name Coramine, occupies a significant chapter in the history of pharmacology. Once a frontline analeptic agent, it was extensively used in the mid-20th century to combat life-threatening respiratory depression. This technical guide provides a comprehensive examination of the historical discovery, development, and eventual decline of this compound. We will delve into its synthesis, elucidate its mechanism of action on central and peripheral chemoreceptors, present key experimental findings that defined its therapeutic window, and analyze the factors that led to its replacement by more modern and safer therapeutic interventions. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the evolution of respiratory stimulants and the broader principles of drug discovery and obsolescence.

Introduction: The Quest for a Breath of Life

In the early 20th century, the medical community faced a growing challenge: acute respiratory depression, often a fatal consequence of overdoses from a new class of sedative-hypnotic drugs known as barbiturates.[1] The available respiratory stimulants were limited and often carried significant risks of their own. This pressing clinical need spurred a search for new, effective analeptics – central nervous system stimulants capable of restoring respiration. It was within this context that this compound emerged as a promising therapeutic agent.

Discovery and Early Development

This compound, or nikethamide, was first described in 1922 by the Swiss pharmaceutical firm Ciba (now part of Novartis), which marketed it under the trade name Coramine.[2] As a derivative of nicotinic acid (niacin, or vitamin B3), its development was part of a broader exploration of the pharmacological properties of pyridine compounds.

The primary indication for Coramine was as a respiratory and circulatory stimulant.[2] It quickly gained traction in clinical practice for counteracting the effects of tranquilizer overdoses, particularly from barbiturates.[3] In the 1930s, researchers like Dr. Paul M. Wood conducted studies on Coramine and other central nervous system stimulants for resuscitation and to shorten the duration of anesthesia.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most commonly involving the reaction of a nicotinic acid derivative with diethylamine.

Experimental Protocol: Synthesis from Nicotinic Acid via Acyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound from nicotinic acid.

Principle: Nicotinic acid is first converted to its more reactive acyl chloride derivative, nicotinoyl chloride, using a chlorinating agent such as thionyl chloride. The nicotinoyl chloride is then reacted with diethylamine to form the corresponding amide, this compound.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine ((C₂H₅)₂NH)

-

Anhydrous solvent (e.g., toluene, chloroform)

-

Triethylamine (optional, as an acid scavenger)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Formation of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride. The reaction is typically performed in an inert solvent like toluene. Heat the mixture to reflux for 2-3 hours.[4] The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure. This will leave the crude nicotinoyl chloride.

-

Amidation Reaction: Dissolve the crude nicotinoyl chloride in an anhydrous solvent such as chloroform. In a separate flask, dissolve diethylamine in the same solvent and cool the solution in an ice bath. Slowly add the nicotinoyl chloride solution to the diethylamine solution with constant stirring. An optional acid scavenger like triethylamine can be added to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Completion and Workup: Allow the reaction mixture to stir at room temperature for several hours to ensure complete amidation. After the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid.

-

Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Mechanism of Action: A Dual-Pronged Approach to Respiratory Stimulation

This compound exerts its respiratory stimulant effects through a combination of central and peripheral actions.

Central Nervous System Stimulation

The primary site of action for this compound is the medulla oblongata in the brainstem, which houses the respiratory and vasomotor centers.[5] It directly stimulates these centers, leading to an increase in the rate and depth of respiration.[6] This central action is believed to involve an increased sensitivity of the medullary chemoreceptors to carbon dioxide.[7]

Peripheral Chemoreceptor Activation

In addition to its central effects, this compound also stimulates peripheral chemoreceptors located in the carotid and aortic bodies.[8] These specialized sensory organs are primarily responsible for detecting changes in the partial pressure of oxygen (PaO₂) and carbon dioxide (PaCO₂), as well as the pH of the arterial blood.[9] Stimulation of these chemoreceptors sends afferent signals to the medullary respiratory center, further augmenting the respiratory drive.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial to appreciating both its therapeutic effects and its inherent risks.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound in humans from early studies. More comprehensive studies have been conducted in animal models.

| Parameter | Value | Species | Route | Reference |

| Elimination Half-life (t½) | ~0.5 hours | Human | - | [3] |

| Bioavailability | 84.7% | Dog | Endotracheal | [10] |

| Metabolism | Rapidly metabolized to nicotinamide | Horse | Intramuscular | [11] |

Pharmacodynamics and Toxicity

The dose-response relationship for this compound is steep, with a narrow therapeutic window. The dose required to elicit a therapeutic respiratory stimulant effect is close to the dose that can cause adverse effects, including convulsions.[12]

| Parameter | Value | Species | Route | Reference |

| LD₅₀ | 650 mg/kg | Rabbit | Oral | [3] |

| LD₅₀ | 240 mg/kg | Rat | Subcutaneous | [3] |

| LD₅₀ | 104.7 mg/kg | Mouse | Intraperitoneal | [1] |

| LD₅₀ | 870.9 mg/kg | Mouse | Oral | [1] |

The Decline of a Therapeutic Staple

Despite its widespread use for several decades, the clinical utility of this compound began to wane in the latter half of the 20th century for several key reasons:

-

Narrow Therapeutic Index: The primary reason for its decline was the small margin between the therapeutic and toxic doses.[7] Overdoses could lead to anxiety, restlessness, muscle twitching, and in severe cases, generalized convulsions, hypertensive crisis, and cardiac arrhythmias.[7][13]

-

Advent of Safer Alternatives: More specific and safer respiratory stimulants with a wider therapeutic window, such as doxapram, were developed.[14] For opioid overdoses, the development of specific opioid antagonists like naloxone provided a much more effective and targeted treatment.[15]

-

Advancements in Respiratory Support: The development and widespread adoption of modern mechanical ventilation provided a more reliable and controllable method for managing severe respiratory depression, regardless of the cause.

Conclusion: A Lesson in Pharmaceutical Evolution

The story of this compound is a compelling case study in the lifecycle of a pharmaceutical agent. It rose to prominence out of a critical medical need, served as a valuable therapeutic tool for its time, and was ultimately superseded by advancements in pharmacology and medical technology that offered improved safety and efficacy. While no longer a mainstay in clinical practice, its history provides valuable insights into the principles of drug action, the importance of the therapeutic index, and the continuous evolution of medical treatment paradigms.

References

-

Uses of Nikethamid. (2025, July 1). Vinmec. Retrieved from [Link]

-

nikethamide | Dosing & Uses. (n.d.). medtigo. Retrieved from [Link]

-

What are the side effects of Nikethamide? (2024, July 14). Patsnap Synapse. Retrieved from [Link]

-

The Side Effects of Nikethamide (Nikethamide). (2025, August 4). Biomedicus. Retrieved from [Link]

-

Nikethamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Nikethamide and doxapram effects on pentazocine- and morphine-induced respiratory depression. (1971). PubMed. Retrieved from [Link]

-

oral ld50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Nikethamide. (n.d.). Wood Library-Museum of Anesthesiology. Retrieved from [Link]

-

Peppin, J. F., Pergolizzi, J. V., & Raffa, R. B. (2021). History of Respiratory Stimulants. Dove Medical Press. Retrieved from [Link]

-

synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (2024, December 9). [PDF]. Retrieved from [Link]

-

Nikethamide and doxapram effects on pentazocine- and morphine-induced respiratory depression. (n.d.). Oxford Academic. Retrieved from [Link]

-

Peppin, J. F., Pergolizzi, J. V., & Raffa, R. B. (2021). History of Respiratory Stimulants. PMC - PubMed Central - NIH. Retrieved from [Link]

- US3272832A - Nicotinic acid derivatives and process for the preparation thereof. (n.d.). Google Patents.

-

Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Peppin, J. F., Pergolizzi, J. V., & Raffa, R. B. (2021). History of Respiratory Stimulants. JPR - Dove Medical Press. Retrieved from [Link]

-

Respiratory stimulants. (n.d.). Slideshare. [PDF]. Retrieved from [Link]

-

What is the mechanism of Nikethamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Opioid Overdose Reversal Medications - OORM. (2025, August 12). SAMHSA. Retrieved from [Link]

-

Development history of modern ventilator. (2020, June 13). Prunus Medical. Retrieved from [Link]

-

Ren, J., et al. (2020). Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants. PMC - PubMed Central. Retrieved from [Link]

- RU2182903C2 - Method of synthesis of nicotinic acid diethylamide. (n.d.). Google Patents.

-

Peripheral chemoreceptors. (n.d.). Khan Academy. Retrieved from [Link]

-

[Pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration in dogs]. (1994). PubMed. Retrieved from [Link]

-

The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (n.d.). SciSpace. Retrieved from [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). [HTML]. Retrieved from [Link]

-

[Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. (n.d.). PubMed. Retrieved from [Link]

-

Nikethamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Purinergic modulation of carotid body glomus cell hypoxia response during postnatal maturation in rats. (n.d.). PubMed. Retrieved from [Link]

-

Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016, June 1). ResearchGate. Retrieved from [Link]

-

In Vitro & In Vivo Electrophysiology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

- CN101851194B - Preparation method of nicotinamide. (n.d.). Google Patents.

-

Hypoxia releases S-nitrosocysteine from carotid body glomus cells—relevance to expression of the hypoxic ventilatory response. (n.d.). Frontiers. Retrieved from [Link]

-

Mechanisms of Chemosensory Transduction in the Carotid Body. (n.d.). PubMed. Retrieved from [Link]

-

In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area. (n.d.). PubMed. Retrieved from [Link]

-

Morphology and electrophysiological properties of immunocytochemically identified rat dopamine neurons recorded in vitro. (n.d.). PubMed. Retrieved from [Link]

-

Transduction mechanisms in carotid body: glomus cells, putative neurotransmitters, and nerve endings. (n.d.). PubMed. Retrieved from [Link]

-

PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. (2022, April 30). [PDF]. Retrieved from [Link]

-

Excretion and metabolism of nikethamide in the horse. (n.d.). PMC - NIH. Retrieved from [Link]

-

Successful Versus Failed Transition From Controlled Ventilation to Pressure Support Ventilation in COVID-19 Patients: A Retrospective Cohort Study. (2024, February 8). NIH. Retrieved from [Link]

-

Diphenhydramine Hydrochloride (CASRN 147-24-0) in F344/N Rats and B6C3F1Mice (Feed Studies). (n.d.). [PDF]. Retrieved from [Link]

-

History of Respiratory Stimulants. (2021, April 1). Consensus. Retrieved from [Link]

-

In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area. (n.d.). NIH. Retrieved from [Link]

-

An in vitro whole-cell electrophysiology dataset of human cortical neurons. (2022, November 15). PubMed Central. Retrieved from [Link]

-

Determination of LD50 Value of Zinc Chloride on Swiss Albino Mice. (2016, May 10). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved from [Link]

-

Treatment outcome and estimated LD 50 of Pb(CH 3 COO) 2 of weaned NZW... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]

- 3. What is Nikethamide used for? [synapse.patsnap.com]

- 4. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 5. What is the mechanism of Nikethamide? [synapse.patsnap.com]

- 6. vinmec.com [vinmec.com]

- 7. biomedicus.gr [biomedicus.gr]

- 8. Respiratory stimulants | PDF [slideshare.net]

- 9. ejournal.um.edu.my [ejournal.um.edu.my]

- 10. [Pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nikethamide | Dosing & Uses | medtigo [medtigo.com]

- 13. What are the side effects of Nikethamide? [synapse.patsnap.com]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N,N-Diethylisonicotinamide: From Analeptic to Modern Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of N,N-Diethylisonicotinamide, a synthetic pyridine derivative more commonly known by its non-proprietary name, Nikethamide. Historically prominent as a central nervous system (CNS) and respiratory stimulant (analeptic), its clinical application has waned significantly due to a narrow therapeutic index and the advent of safer, more specific interventions. This document consolidates current and historical knowledge on its chemical properties, synthesis, pharmacology, mechanism of action, toxicology, and analytical methodologies. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for researchers exploring its residual therapeutic potential, its use as a chemical probe, or its relevance in toxicological studies.

Introduction: The Rise and Fall of a CNS Stimulant

This compound, or Nikethamide, is a stimulant that primarily affects the central nervous system.[1][2] For much of the 20th century, it was employed as a medical analeptic, a class of drugs used to restore consciousness or stimulate depressed medullary and cerebral functions.[3][4] Its main indications were to counteract respiratory depression resulting from overdoses of CNS depressants like barbiturates, or in cases of shock and asphyxia neonatorum.[2][5]

The fundamental issue with Nikethamide, leading to its obsolescence in modern medicine, is its very narrow therapeutic window.[5] The dose required to stimulate respiration is perilously close to the dose that induces severe toxic effects, most notably generalized convulsions and seizures.[1][2][5][6] The development of specific antagonists for common depressants (e.g., naloxone for opioids) and the advancement of mechanical ventilation have provided far safer and more effective means of managing respiratory failure, rendering non-specific stimulants like Nikethamide dangerously outdated for their original purpose.[5]

Despite its decline in clinical use, this compound remains a compound of interest in various research fields, including toxicology, medicinal chemistry as a ligand in complex synthesis, and as a tool to study CNS stimulation pathways.[7]

Chemical and Physical Properties

This compound is the diethylamide derivative of isonicotinic acid. Its identity and fundamental properties are crucial for its handling, formulation, and analysis.

Chemical Structure

Caption: General synthesis workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative method for synthesizing this compound.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend isonicotinic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours until the reaction is complete (solid dissolves and gas evolution ceases).

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude isonicotinoyl chloride.

-

-

Amidation Reaction:

-

Dissolve the crude isonicotinoyl chloride in an anhydrous solvent like DCM.

-

Cool the solution in an ice bath.

-

Slowly add a solution of diethylamine (at least 2 equivalents) in the same solvent via a dropping funnel with vigorous stirring. One equivalent reacts to form the amide, and the second neutralizes the HCl byproduct.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with water, 5% NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on basic alumina to yield pure this compound. [8]

-

Pharmacology

Mechanism of Action

This compound is a non-specific central nervous system stimulant. [1][9]Its analeptic effects are a direct extension of this pharmacology. [5]

-

Primary Site of Action: The drug selectively stimulates the medullary centers of the brainstem, particularly the respiratory and vasomotor centers. [2][6]This leads to an increased rate and depth of breathing and a modest increase in heart rate and blood pressure. [2]* Chemoreceptor Stimulation: It also acts on peripheral chemoreceptors located in the carotid and aortic bodies. [6]Stimulation of these receptors reflexively excites the respiratory center, further contributing to its respiratory stimulant effects. [6]* Increased CO₂ Sensitivity: The stimulation of the respiratory center enhances its sensitivity to carbon dioxide, a primary physiological driver of respiration. [6]* Generalized CNS Excitation: At higher, toxic doses, the stimulation is no longer selective to the medulla. It spreads throughout the entire central nervous system, leading to generalized excitation, muscle twitching, and ultimately, tonic-clonic seizures. [2][5]

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound in humans is limited due to its age and discontinued use. However, studies on the related compound nicotinamide provide some context for the likely behavior of pyridinecarboxamide derivatives in the body.

-

Absorption: Following oral administration, related compounds like nicotinamide are rapidly absorbed, with peak plasma levels observed within 30 minutes for lower doses. [10]* Distribution: Being water-miscible, it is expected to distribute widely throughout the body. [11]* Metabolism: The primary plasma metabolite of nicotinamide in mice is nicotinamide N-oxide. [12]Similar oxidative metabolism pathways are plausible for this compound.

-

Excretion: Metabolites are primarily excreted in the urine.

Causality in Dosing and Formulation: The choice of administration route was historically critical. Intravenous (IV) injection provided the most rapid onset for emergency situations, while intramuscular (IM) and subcutaneous (SC) routes were also used. [5]The practice of "titrating to effect" by giving repeated IV doses was extremely dangerous due to the risk of cumulative toxicity and the narrow therapeutic window. [5]

Therapeutic Applications (Historical Context)

The primary medical use of this compound was as an analeptic or respiratory stimulant. [13]

| Historical Indication | Rationale for Use | Reason for Obsolescence |

|---|---|---|

| CNS Depressant Overdose | To counteract respiratory depression caused by drugs like barbiturates. | High risk of seizures; availability of specific antagonists (e.g., naloxone, flumazenil) and superior supportive care (mechanical ventilation). [5] |

| Asphyxia Neonatorum | To stimulate breathing in newborns who failed to breathe spontaneously. | Now considered harmful; increases oxygen demand and carries a high risk of seizures in a vulnerable population. [5] |

| COPD Exacerbations | To stimulate breathing in patients with acute respiratory failure. | Unacceptably dangerous; safer and more effective treatments are the standard of care. [5] |

| Shock/Circulatory Collapse | Belief that its stimulant properties could support circulation. | No good evidence to support this use; modern shock management is far more sophisticated. [5]|

Toxicology and Adverse Effects

The clinical utility of this compound is severely limited by its toxicity profile. The adverse effects are a direct extension of its CNS stimulant pharmacology. [5]

Summary of Side Effects

| System | Common Side Effects (at Therapeutic Doses) | Signs of Toxicity / Overdose |

| Neurological | Restlessness, anxiety, muscle twitching (especially facial), dizziness. [2][5] | Generalized tonic-clonic seizures , tremors, hyperactive reflexes. [1][5][6] |

| Cardiovascular | Increased heart rate (tachycardia), increased blood pressure (hypertension). [1][5] | Severe hypertension, cardiac arrhythmias. [1][2] |

| Gastrointestinal | Nausea and vomiting (due to central stimulation). [1][2][5] | Severe vomiting. [6] |

| Autonomic | Flushing of the skin, sweating, peculiar itching sensation (especially of the nose). [5] | Profuse sweating, facial flushing. [6] |

| Respiratory | Sneezing, coughing. [5] | Hyperventilation, respiratory distress. [1] |

The Critical Danger: The most life-threatening risk is the seamless progression from therapeutic stimulation to severe CNS toxicity with only a small increase in dose. [5]The seizures can be prolonged and, combined with the drug's effect of increasing cerebral oxygen consumption, can lead to cerebral hypoxia, brain damage, and death. [5]

Analytical Methodologies

The detection and quantification of this compound are essential for pharmacokinetic studies, toxicological analysis, and quality control. The principal methods involve chromatography coupled with mass spectrometry. [14][15]

Analytical Workflow Overview

Caption: General workflow for the analysis of this compound.

Protocol: HPLC Method for Quantification

This protocol is a representative example for the quantitative analysis of a related compound, DEET, which can be adapted for this compound. [14] Objective: To quantify this compound in a biological matrix (e.g., plasma).

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.

-

Reverse-phase C18 column.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade) with 0.1% formic acid.

-

This compound analytical standard.

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Solid-Phase Extraction (SPE) cartridges.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into a blank matrix.

-

Sample Preparation (SPE):

-

Precondition an SPE cartridge according to the manufacturer's instructions.

-

Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

-